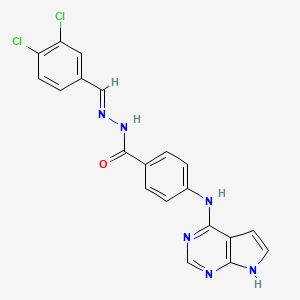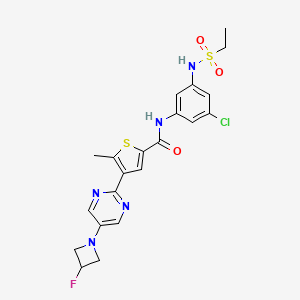
Dhx9-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhx9-IN-9 is a small molecule inhibitor targeting the DEAH-box ATP-independent RNA helicase, known as DExH-box helicase 9 (DHX9). DHX9 plays a crucial role in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for oncology drug discovery .
Preparation Methods
The synthesis of Dhx9-IN-9 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents under controlled conditions to form the basic skeleton of the compound.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification and characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Chemical Reactions Analysis
Dhx9-IN-9 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
Dhx9-IN-9 has several scientific research applications, including:
Cancer Research: this compound has shown potential as a therapeutic agent in the treatment of various cancers, including colorectal cancer and lung cancer.
Genomic Stability Studies: This compound is used to study the role of DHX9 in maintaining genomic stability, particularly in the context of DNA/RNA hybrids and R-loops.
RNA Processing Research: This compound is used to investigate the role of DHX9 in RNA splicing and processing, providing insights into the molecular mechanisms underlying these processes.
Mechanism of Action
Dhx9-IN-9 exerts its effects by inhibiting the activity of DHX9, a multifunctional RNA helicase. DHX9 binds to and unwinds double-stranded and single-stranded DNA/RNA, DNA/RNA hybrids, and other secondary structures. Inhibition of DHX9 by this compound leads to the accumulation of RNA/DNA secondary structures, inducing replication stress and apoptosis in cancer cells. This mechanism is particularly effective in cells with defective mismatch repair, such as microsatellite instable tumors .
Comparison with Similar Compounds
Dhx9-IN-9 can be compared with other small molecule inhibitors targeting RNA helicases, such as:
Dhx9-IN-2: Another inhibitor of DHX9 with similar anti-cancer properties.
Rifabutin: An antibiotic that also targets RNA helicases but has a broader spectrum of activity.
Fludarabine Phosphate: A chemotherapeutic agent that targets DNA synthesis and repair.
This compound is unique in its selective inhibition of DHX9, making it a promising candidate for targeted cancer therapy, particularly in tumors with defective mismatch repair .
Properties
Molecular Formula |
C21H21ClFN5O3S2 |
|---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
N-[3-chloro-5-(ethylsulfonylamino)phenyl]-4-[5-(3-fluoroazetidin-1-yl)pyrimidin-2-yl]-5-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C21H21ClFN5O3S2/c1-3-33(30,31)27-16-5-13(22)4-15(6-16)26-21(29)19-7-18(12(2)32-19)20-24-8-17(9-25-20)28-10-14(23)11-28/h4-9,14,27H,3,10-11H2,1-2H3,(H,26,29) |
InChI Key |
KNWXFQXFPIBAEI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC(=C1)NC(=O)C2=CC(=C(S2)C)C3=NC=C(C=N3)N4CC(C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



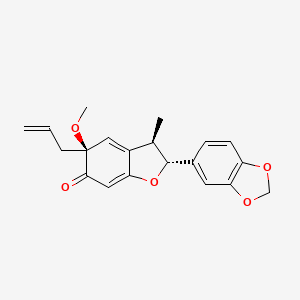
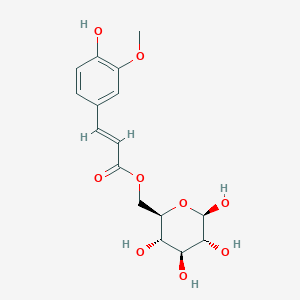

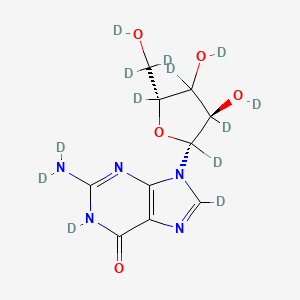

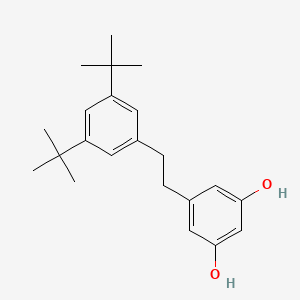

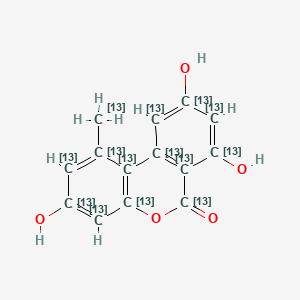
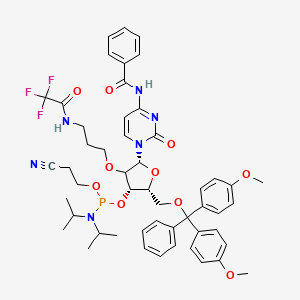
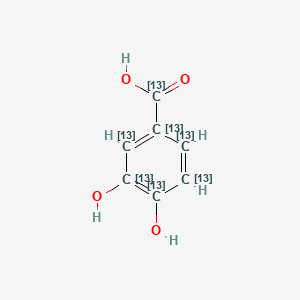
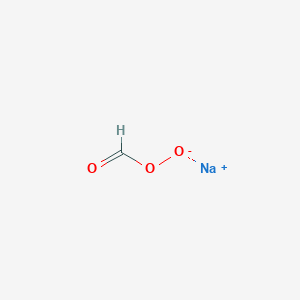
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)
